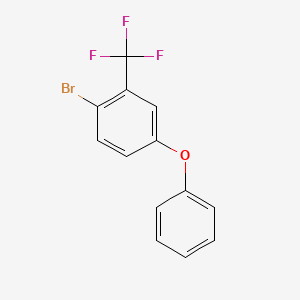
1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene
Overview
Description
1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene is an organic compound characterized by a bromine atom, a phenoxy group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene can be synthesized through several methods, including:
Electrophilic Aromatic Substitution (EAS): Bromination of 4-phenoxy-2-(trifluoromethyl)benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr3).
Nucleophilic Aromatic Substitution (NAS): Reaction of 1-bromo-2-(trifluoromethyl)benzene with phenol in the presence of a strong base like sodium hydride (NaH).
Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene undergoes various types of reactions, including:
Oxidation: Conversion to corresponding phenols or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction of the bromine atom to hydrogen using reducing agents such as zinc (Zn) in the presence of hydrochloric acid (HCl).
Substitution: Replacement of the bromine atom with other nucleophiles, such as amines or alcohols, using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, and heat.
Reduction: Zn, HCl, and reflux.
Substitution: Amines, alcohols, and polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Phenols, carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Amides, esters.
Scientific Research Applications
1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene is utilized in various scientific research applications, including:
Chemistry: As a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor for pharmaceuticals and in drug discovery.
Industry: In the development of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways, which may include:
Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate biological responses.
Signal Transduction: Influencing intracellular signaling pathways to alter cellular functions.
Comparison with Similar Compounds
1-Bromo-4-phenoxy-2-(trifluoromethyl)benzene is compared with similar compounds such as:
1-Bromo-2-(trifluoromethyl)benzene: Lacks the phenoxy group, resulting in different reactivity and applications.
4-Phenoxy-2-(trifluoromethyl)benzene: Lacks the bromine atom, leading to variations in chemical behavior and utility.
Uniqueness: The presence of both the bromine atom and the phenoxy group in this compound provides unique chemical properties that distinguish it from similar compounds, making it valuable in specific applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important tool in organic synthesis, drug discovery, and material science.
Properties
IUPAC Name |
1-bromo-4-phenoxy-2-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O/c14-12-7-6-10(8-11(12)13(15,16)17)18-9-4-2-1-3-5-9/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDQRHJEKAYBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(2,2-Difluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2966266.png)
![Benzo[d][1,3]dioxol-5-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone](/img/structure/B2966267.png)

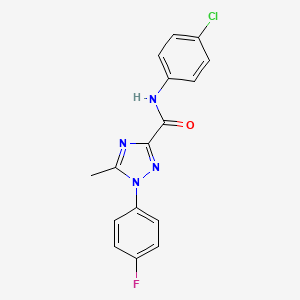
![N-(2,6-dimethylphenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2966272.png)
![N-(2-((4-methoxyphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2966273.png)
![3-[(7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2966275.png)

![9-(2,4-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2966278.png)
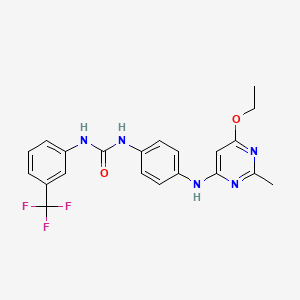

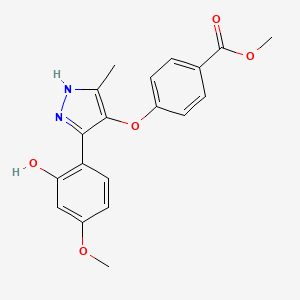
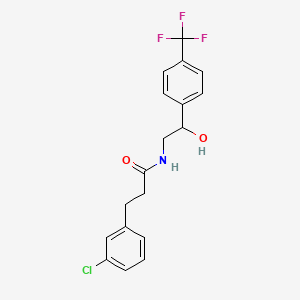
![5-(5-Chloro-2-methylphenyl)-3-[(4-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2966289.png)
